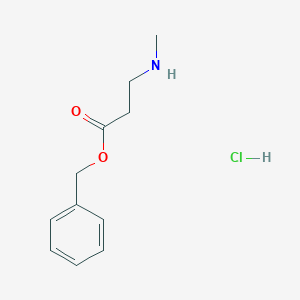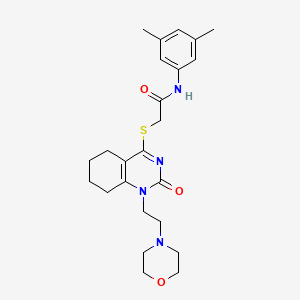
Benzyl 3-(methylamino)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 3-acetoxy-2-methyl-N-(4-nitrophenyl)benzamide was achieved by reacting 3-acetoxy2-methylbenzoyl chloride with 4-nitroaniline in the presence of triethylamine, indicating the use of acylation reactions in the synthesis of benzamide derivatives . Similarly, 3-methylamino-1-benzyl alcohol was synthesized starting from acetyl benzene, through a Mannich reaction followed by reduction with KBH4, suggesting that reductive amination could be a potential step in the synthesis of Benzyl 3-(methylamino)propanoate hydrochloride .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction techniques. For example, the crystal structure of 3-acetoxy-2-methyl-N-(4-nitrophenyl)benzamide was determined, revealing bond lengths and angles that conform to expected values for such compounds . This suggests that similar techniques could be used to analyze the molecular structure of Benzyl 3-(methylamino)propanoate hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various analyses. The antioxidant properties of a novel benzamide were determined using DPPH free radical scavenging test, indicating that these compounds can participate in redox reactions . Additionally, the deamination of methyl 4, 6-benzylidene-β-D-glucosaminide hydrochloride resulted in the cleavage of glycosidic bonds, showing that benzamide derivatives can undergo significant structural changes under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be quite diverse. The colorimetric sensing behavior of N-(cyano(naphthalen-1-yl)methyl)benzamides towards fluoride anions suggests that these compounds can interact with specific ions, which could be indicative of the ion-binding properties of Benzyl 3-(methylamino)propanoate hydrochloride . The solid-state properties revealed by X-ray crystallography and solution-phase behavior examined through UV-Vis absorption and NMR analyses provide a comprehensive understanding of the properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Benzyl 3-(methylamino)propanoate hydrochloride and its derivatives are explored in the synthesis of various pharmacologically active compounds. For instance, a study investigated the synthesis of benzyl 3-(methylamino)propanoate hydrochloride derivatives with potential neuroleptic properties. These compounds demonstrated inhibitory effects on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Analytical Chemistry and Chemical Synthesis
In the field of analytical chemistry, benzyl 3-(methylamino)propanoate hydrochloride derivatives are used in fluorescence derivatisation of amino acids. This application is significant in biological assays due to the strong fluorescence and good quantum yields of the derivatives (Frade et al., 2007).
The compound has been utilized in improved synthesis methods for various drugs, demonstrating its versatility in drug development. For example, an economical and environmentally friendly method for synthesizing dabigatran etexilate, an oral direct thrombin inhibitor, involves the use of benzyl 3-(methylamino)propanoate hydrochloride derivatives (Zhong Bo-hua, 2012).
Biological and Medicinal Research
The compound's derivatives have been examined for their potential anti-cancer activities. A study explored the synthesis and structural analysis of a benzyl 3-(methylamino)propanoate hydrochloride derivative, assessing its in vitro anti-cancer activity against various human gastric cancer cell lines (Liu et al., 2019).
In neuroscience research, benzyl 3-(methylamino)propanoate hydrochloride derivatives have been investigated for their anti-acetylcholinesterase activity. This is particularly significant in the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
benzyl 3-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-8-7-11(13)14-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQLLFDMBVAOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(methylamino)propanoate hydrochloride | |
CAS RN |
405513-06-6 |
Source


|
| Record name | benzyl 3-(methylamino)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)


![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)
